molecular formula C10H10ClN5O B8515096 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide

Cat. No.: B8515096
M. Wt: 251.67 g/mol
InChI Key: BVEAFDFDRREOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H10ClN5O and its molecular weight is 251.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67 g/mol

IUPAC Name

5-amino-3-(3-chloroanilino)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C10H10ClN5O/c11-5-2-1-3-6(4-5)14-10-7(9(13)17)8(12)15-16-10/h1-4H,(H2,13,17)(H4,12,14,15,16)

InChI Key

BVEAFDFDRREOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC(=C2C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide (6.00 g) was suspended in 100 mL of ethanol and hydrazine hydrate (1.478 mL, 1.5 eq.) was added drop wise to the reaction. Reaction was then heated at 75° C. until the starting material was no longer present and confirmed via HPLC. Once starting material was absent (18 hrs), reaction was brought to room temperature and filtered to obtain 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide as an off white to yellow powder. Product was allowed to dry under vacuum for 1 hr (4.40 g, 83% yield).
Name
3-((3-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.478 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolved 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carbonitrile in DMSO (40 mL), added potassium carbonate (0.50 eq, 2.59 g), then added hydrogen peroxide solution (3.5 mL of 30% solution in deionized water) dropwise over ice bath over the course of 10 minutes. After the final addition, kept on ice bath for 2 h, then heated to room temperature and stirred until complete by TLC. After 24 h, reaction had not come to completion, so the amount of hydrogen peroxide was doubled (additional 3.5 mL). Still incomplete, though progressing, the reaction was stirred at room temperature over the weekend. Reaction was complete by TLC after 3 days of stirring and was poured into 350 mL of ice water. After precipitate formed, solution was filtered and washed with water to obtain 5-amino-3-((3-chlorophenyl)amino)-1H-pyrazole-4-carboxamide as gray powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of compound 3 (75 mg, 0.32 mmol) and hydrazine (15 mg, 0.48 mmol) in EtOH (4 mL) was stirred at 70° C. overnight. After the addition of water, the reaction mixture was cooled in an ice bath for 1 hr. The resulting solid was filtered, washed with water, and dried to give compound 4 (50 mg, 72% yield, 100% purity) as a white solid.
Name
compound 3
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.